molecular formula C4H11ClN2O B1447010 2-Hydroxybutanimidamide hydrochloride CAS No. 912578-78-0

2-Hydroxybutanimidamide hydrochloride

Cat. No. B1447010
CAS RN: 912578-78-0
M. Wt: 138.59 g/mol
InChI Key: UYHODQYOQVZGNL-UHFFFAOYSA-N
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Description

2-Hydroxybutanimidamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O and a molecular weight of 138.6 . It is also known by its IUPAC name, 1,1-diaminobutan-2-one hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Hydroxybutanimidamide hydrochloride is 1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h4H,2,5-6H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-Hydroxybutanimidamide hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Biochemistry

2-Hydroxybutanimidamide hydrochloride: is a compound that can be utilized in biochemistry research for enzyme inhibition studies and as a building block for synthesizing more complex biochemical compounds. Its reactivity with various biochemicals can help in understanding enzyme-substrate interactions and the development of new biochemical assays .

Pharmacology

In pharmacology, 2-Hydroxybutanimidamide hydrochloride may serve as a precursor for the synthesis of potential pharmacologically active molecules. It could be involved in the creation of novel drug candidates that target specific receptors or enzymes within biological systems .

Organic Synthesis

This compound finds its application in organic synthesis, particularly in the formation of imidazoles, which are crucial in the synthesis of pharmaceuticals. It can act as an intermediate in the synthesis of various heterocyclic compounds, which are the core structures for many drugs .

Analytical Chemistry

2-Hydroxybutanimidamide hydrochloride: can be used in analytical chemistry as a standard or reagent for calibrating instruments and developing new analytical methods. Its well-defined properties make it suitable for use in chromatography and spectrophotometry .

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives could be explored for their therapeutic properties. It could be modified to create new compounds with potential medicinal benefits, such as antiviral, antibacterial, or anticancer activities .

Environmental Science

The environmental science application of 2-Hydroxybutanimidamide hydrochloride could involve its use in pollution control and environmental remediation. It might be used to synthesize materials that can capture pollutants or facilitate the breakdown of harmful substances .

Safety And Hazards

The safety information for 2-Hydroxybutanimidamide hydrochloride indicates that it is a hazardous compound. It has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-hydroxybutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h3,7H,2H2,1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHODQYOQVZGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybutanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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